Janelia fluor 646 tfa

Description

Evolution of High-Performance Fluorophores for Live-Cell and Super-Resolution Microscopy

The journey to modern bioimaging has been marked by the continuous evolution of fluorescent probes. Early fluorophores, while groundbreaking, often suffered from limitations such as low brightness and rapid photobleaching, which hindered long-term imaging of dynamic cellular processes. worldscientific.comnih.gov The development of genetically encoded tags like Green Fluorescent Protein (GFP) was a major leap, allowing for specific protein labeling. nih.goveinsteinmed.edu However, the photostability of these proteins can be insufficient for photon-intensive techniques like single-molecule microscopy. einsteinmed.edu

This led to the development of synthetic organic dyes, such as the Alexa Fluor series, which offered improved brightness and photostability. nih.govacs.org These were often derived from classic fluorophores like fluorescein (B123965) and rhodamine. nih.gov The advent of super-resolution microscopy techniques, including Stimulated Emission Depletion (STED) microscopy, Structured Illumination Microscopy (SIM), and Single-Molecule Localization Microscopy (SMLM), placed even greater demands on fluorescent probes, requiring high photon output, good photoswitching characteristics, and minimal background fluorescence. janelia.orgacs.org This spurred the rational design of fluorophores with optimized properties for these demanding applications. acs.org

The Janelia Fluor Dye Platform: Innovations in Fluorophore Design and Application

The Janelia Fluor (JF) dyes, developed at the Janelia Research Campus of the Howard Hughes Medical Institute, represent a significant innovation in fluorophore design. hhmi.org A key breakthrough was the discovery that replacing the N,N-dimethylamino groups of traditional rhodamine dyes with four-membered azetidine (B1206935) rings dramatically increases their quantum yield and photostability. einsteinmed.eduresearchgate.netnih.gov This simple structural modification led to a new class of exceptionally bright and photostable dyes. einsteinmed.eduhhmi.org

The Janelia Fluor platform is characterized by its modularity, allowing for the fine-tuning of spectral and chemical properties. janelia.org By making strategic chemical substitutions, researchers can modulate the equilibrium between the fluorescent zwitterionic state and the non-fluorescent, colorless lactone form of the dye. janelia.orgnih.gov This control over the lactone-zwitterion equilibrium (KL-Z) is crucial for developing fluorogenic dyes that become fluorescent only upon binding to their target, thereby reducing background noise in "no-wash" imaging experiments. janelia.org The platform offers a palette of colors, from blue to near-infrared, making them suitable for multicolor imaging experiments. janelia.orgnih.gov Furthermore, the small size of the azetidine substituents ensures compatibility with various labeling technologies, including self-labeling protein tags like HaloTag and SNAP-tag. janelia.orgresearchgate.netnih.gov

Significance of Janelia Fluor 646 TFA in Advancing Microscopy Technologies

This compound stands out as a particularly impactful dye within the Janelia Fluor series, especially for far-red imaging. janelia.org Its far-red excitation and emission properties are ideal for deep tissue imaging with minimal background fluorescence. janelia.org The cell-permeable nature of JF646, a characteristic of dyes that can exist in a lipophilic lactone form, allows for the labeling of intracellular targets in living cells without the need for disruptive cell entry methods. janelia.orgnih.govglpbio.com

JF646 has proven to be exceptionally well-suited for a range of advanced microscopy techniques. tocris.com Its high photostability and brightness are advantageous for confocal microscopy, flow cytometry, and live-cell imaging. tocris.combio-techne.com Crucially, its properties make it a powerful tool for super-resolution microscopy methods like dSTORM (direct Stochastic Optical Reconstruction Microscopy) and STED. tocris.combio-techne.com In dSTORM, the photoswitching capability of JF646 allows for the precise localization of individual molecules, achieving resolutions in the range of 8-12 nanometers in fixed cells. vulcanchem.com The high photon yield of the dye contributes to this high localization precision. vulcanchem.com The development of photoactivatable versions of JF646 has further expanded its utility in techniques like PALM (Photoactivated Localization Microscopy).

Detailed Research Findings

Janelia Fluor 646 is a red fluorescent dye with a tetrazine reactive handle that allows for copper-free click chemistry, making it suitable for live-cell imaging applications. tocris.com It can be used in various microscopy techniques, including flow cytometry, confocal microscopy, and super-resolution microscopy (SRM) methods like dSTORM and STED. tocris.combio-techne.com It is also cell-permeable and can be used for two-color imaging when multiplexed with Janelia Fluor 549 Tetrazine. tocris.com The NHS ester form of Janelia Fluor 646 is a red fluorogenic fluorescent dye used for labeling primary amines and is also cell-permeable. This version can be adapted for use with self-labeling tag systems such as HaloTag® and SNAP-tag®. glpbio.com

Photophysical Properties of Janelia Fluor 646

| Property | Value |

|---|---|

| Excitation Maximum (λabs) | 646 nm tocris.com |

| Emission Maximum (λem) | 664 nm tocris.com |

| Molar Extinction Coefficient (ε) | 152,000 M⁻¹cm⁻¹ tocris.com |

| Quantum Yield (Φ) | 0.54 tocris.com |

| Lactone-Zwitterion Equilibrium Constant (KL-Z) | 0.0012 tocris.com |

| A280 Correction Factor | 0.19 tocris.com |

Data measured in ethanol (B145695) with 0.1% TFA. tocris.com

Chemical Properties of Janelia Fluor 646, Tetrazine

| Property | Value |

|---|---|

| Molecular Weight | 665.83 |

| Formula | C38H35N7O3Si |

| Solubility | Soluble to 20 mM in DMSO |

| Purity | ≥90% |

Structure

3D Structure of Parent

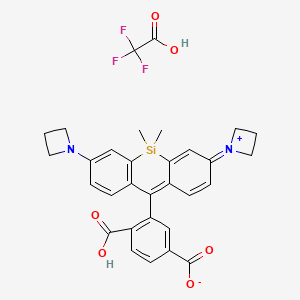

Properties

Molecular Formula |

C31H29F3N2O6Si |

|---|---|

Molecular Weight |

610.7 g/mol |

IUPAC Name |

3-[3-(azetidin-1-ium-1-ylidene)-7-(azetidin-1-yl)-5,5-dimethylbenzo[b][1]benzosilin-10-yl]-4-carboxybenzoate;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C29H28N2O4Si.C2HF3O2/c1-36(2)25-16-19(30-11-3-12-30)6-9-22(25)27(23-10-7-20(17-26(23)36)31-13-4-14-31)24-15-18(28(32)33)5-8-21(24)29(34)35;3-2(4,5)1(6)7/h5-10,15-17H,3-4,11-14H2,1-2H3,(H-,32,33,34,35);(H,6,7) |

InChI Key |

NVBSDKPJAFIPEW-UHFFFAOYSA-N |

Canonical SMILES |

C[Si]1(C2=CC(=[N+]3CCC3)C=CC2=C(C4=C1C=C(C=C4)N5CCC5)C6=C(C=CC(=C6)C(=O)[O-])C(=O)O)C.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Molecular Engineering and Synthetic Pathways of Janelia Fluor 646 Tfa

Structural Design Principles: Azetidine-Substituted Rhodamine Scaffolds

The foundation of the Janelia Fluor dyes, including JF 646, lies in the innovative incorporation of four-membered azetidine (B1206935) rings into the classic rhodamine scaffold. nih.govbiorxiv.orgbiorxiv.org This strategic substitution of the traditional N,N-dialkylamino groups with azetidines leads to significant enhancements in the quantum efficiency of the fluorophore without substantially altering its spectral properties. biorxiv.orgbiorxiv.org This modification results in dyes that are considerably brighter and more photostable than their predecessors. nih.govbiorxiv.orgjanelia.org The compact nature of the azetidine substituents also ensures that the resulting dyes, like JF 646, remain compatible with various protein labeling technologies, such as the HaloTag and SNAP-tag systems. janelia.orgresearchgate.net

The introduction of 3-substituted azetidines provides a method for the fine-tuning of the spectral and chemical characteristics of these dyes with high precision. nih.govbiorxiv.orgbiorxiv.org This allows for the rational adjustment of properties like absorption and emission maxima, as well as the lactone-zwitterion equilibrium, which is crucial for creating fluorogenic probes. nih.govbiorxiv.org

Role of Silicon-Bridged Chromophores in Far-Red Emission

A key structural feature of Janelia Fluor 646 is the replacement of the xanthene oxygen atom with a silicon atom, creating a Si-rhodamine. nih.govnih.gov This substitution is a well-established strategy to induce a significant bathochromic (red) shift in the absorption and emission spectra of rhodamine dyes. nih.govresearchgate.net The replacement of the oxygen bridge with a dimethylsilyl group can shift the fluorescence by approximately 90-100 nm into the far-red region of the spectrum. nih.govresearchgate.net This shift is attributed to the lowering of the LUMO (Lowest Unoccupied Molecular Orbital) energy level through conjugation of the silicon σ* orbitals with the π* orbitals of the chromophore. researchgate.netrsc.org

In the case of JF 646, this silicon-bridging strategy, combined with the azetidine substitutions, results in a dye with an absorption maximum at 646 nm and an emission maximum at 664 nm, placing it firmly in the far-red spectrum. nih.govtocris.com This spectral region is highly advantageous for biological imaging due to reduced autofluorescence from cellular components and deeper tissue penetration of excitation light. nih.gov Si-rhodamines like JF 646 also maintain the high photostability characteristic of the rhodamine class. nih.gov

Rational Design of Fluorogenicity and Tuning of the Lactone-Zwitterion Equilibrium in Janelia Fluor 646 Derivatives

Rhodamine dyes, including JF 646, exist in a dynamic equilibrium between a non-fluorescent, colorless lactone form and a fluorescent, colored zwitterionic form. acs.orgnih.gov The position of this equilibrium, quantified by the lactone-zwitterion equilibrium constant (KL-Z), is a critical determinant of the dye's properties and performance in biological applications. janelia.orgacs.org

Janelia Fluor 646 is designed to preferentially exist in the non-fluorescent lactone state in aqueous solutions, a characteristic that makes it highly fluorogenic. acs.orgnih.gov This means the dye only becomes brightly fluorescent upon binding to its target, leading to low background signal and high contrast in imaging experiments. janelia.orgacs.org The KL-Z for JF 646 is reported to be 0.0012, indicating a strong preference for the lactone form. tocris.com

The KL-Z can be rationally tuned through chemical modifications. For instance, the introduction of fluorine atoms on the pendant phenyl ring of the rhodamine scaffold can shift the equilibrium towards the zwitterionic form. acs.orgnih.govnih.gov This strategy was used to develop JF 669, a fluorinated analog of JF 646, which exhibits a higher KL-Z and is consequently more fluorescent in aqueous solution, making it suitable for applications requiring bioavailable fluorescent labels. acs.orgnih.govnih.gov This demonstrates the ability to fine-tune the fluorogenicity of the Janelia Fluor dyes to suit specific imaging needs.

Synthetic Methodologies for Janelia Fluor 646 TFA and its Precursors

The synthesis of Janelia Fluor 646 and its derivatives has evolved to improve efficiency and versatility, moving away from classical, harsh condensation methods that are incompatible with many functional groups. nih.govbiorxiv.org

Functional Group Derivatization Strategies for this compound

Janelia Fluor 646 is often supplied as a trifluoroacetic acid (TFA) salt of the free acid form. medchemexpress.comfishersci.nlbioscience.co.ukmedchemexpress.comtargetmol.com This free acid can be readily converted into various reactive derivatives for conjugation to biomolecules. Common derivatives include:

NHS ester: The N-hydroxysuccinimidyl (NHS) ester of JF 646 is used for labeling primary amines on proteins and other molecules. tocris.com

Haloalkane: A chloroalkane handle can be attached to create a ligand for self-labeling protein tags like the HaloTag. researchgate.net This allows for specific, covalent labeling of fusion proteins in living cells.

Azide (B81097): The azide derivative allows for copper-catalyzed or copper-free "click chemistry" reactions, providing a versatile method for bioconjugation.

SNAP-Tag Ligands: JF 646 can also be functionalized to create ligands for the SNAP-tag, another self-labeling protein tag system. researchgate.netmedchemexpress.combioscience.co.uk

These derivatization strategies enable the "plug-and-play" use of the Janelia Fluor 646 fluorophore with a wide range of biological labeling technologies, making it a highly versatile tool for modern microscopy. janelia.org

Research Findings and Photophysical Properties

| Property | Value | Source(s) |

| Excitation Maximum (λabs) | 646 nm | nih.govtocris.commedchemexpress.comfishersci.nl |

| Emission Maximum (λem) | 664 nm | nih.govtocris.commedchemexpress.comfishersci.nl |

| Quantum Yield (Φ) | 0.54 | nih.govtocris.comfishersci.nl |

| Extinction Coefficient (ε) | 152,000 M-1cm-1 | tocris.comfishersci.nl |

| Lactone-Zwitterion Equilibrium Constant (KL-Z) | 0.0012 | tocris.com |

| Molecular Formula (TFA salt) | C29H28N2O4Si·CF3CO2H | fishersci.nl |

| Molecular Weight (TFA salt) | 610.65 g/mol |

Advanced Chemical Biology for Bioconjugation with Janelia Fluor 646 Tfa Derivatives

Strategies for Covalent Attachment to Biomolecules

The utility of Janelia Fluor 646 in biological imaging is largely dependent on its ability to be covalently linked to specific biomolecules of interest. This is achieved through the synthesis of various derivatives, each equipped with a specific reactive group that targets a complementary functional group on the target biomolecule.

Copper-Free Click Chemistry using Tetrazine Conjugates of Janelia Fluor 646

Janelia Fluor 646, Tetrazine is a derivative designed for copper-free click chemistry, a bioorthogonal reaction that allows for the labeling of biomolecules in living cells without the cytotoxicity associated with copper catalysts. rndsystems.combio-techne.com This derivative contains a tetrazine reactive handle that specifically reacts with strained dienophiles, such as trans-cyclooctene (B1233481) (TCO), which can be genetically or chemically introduced into target biomolecules. rndsystems.combio-techne.com

The cell-permeable nature of Janelia Fluor 646, Tetrazine makes it suitable for live-cell imaging applications, including flow cytometry, confocal microscopy, and super-resolution microscopy (SRM) techniques like dSTORM and STED. rndsystems.combio-techne.com It can also be used for two-color imaging in conjunction with other compatible fluorophores like Janelia Fluor 549, Tetrazine. rndsystems.combio-techne.com

Table 1: Properties of Janelia Fluor 646, Tetrazine

| Property | Value | Reference |

|---|---|---|

| Excitation Maximum (λabs) | 646 nm | rndsystems.combio-techne.comglpbio.com |

| Emission Maximum (λem) | 664 nm | rndsystems.combio-techne.comglpbio.com |

| Extinction Coefficient (ε) | 152,000 M⁻¹cm⁻¹ | rndsystems.combio-techne.comglpbio.com |

| Quantum Yield (φ) | 0.54 | rndsystems.combio-techne.comglpbio.com |

| Reactive Group | Tetrazine | rndsystems.combio-techne.com |

| Reactivity | Copper-free click chemistry | rndsystems.combio-techne.com |

| Cell Permeable | Yes | rndsystems.combio-techne.com |

Amine-Reactive Chemistry via NHS Ester Derivatives of Janelia Fluor 646

For labeling primary amines, Janelia Fluor 646 is available as an N-hydroxysuccinimidyl (NHS) ester derivative, also referred to as Janelia Fluor 646, SE. bio-techne.comtocris.commedchemexpress.com This red fluorogenic fluorescent dye is cell-permeable and suitable for a variety of imaging techniques, including flow cytometry, confocal microscopy, and super-resolution methods like dSTORM and STED. bio-techne.comtocris.com The NHS ester group reacts with primary amines on proteins and other biomolecules to form stable amide bonds. bio-techne.comtocris.com

An important application of Janelia Fluor 646, NHS ester is its use in creating ligands for self-labeling tag systems such as HaloTag® and SNAP-tag®. bio-techne.comtocris.combio-techne.com Additionally, a spontaneously blinking version, Janelia Fluor 646b, NHS ester, has been developed for single-molecule localization microscopy (SMLM) and for labeling amine-terminated oligonucleotides in RNA-FISH experiments. rndsystems.comfluorofinder.com

Table 2: Properties of Janelia Fluor 646, NHS Ester

| Property | Value | Reference |

|---|---|---|

| Excitation Maximum (λabs) | 646 nm | bio-techne.comtocris.com |

| Emission Maximum (λem) | 664 nm | bio-techne.comtocris.com |

| Extinction Coefficient (ε) | 152,000 M⁻¹cm⁻¹ | bio-techne.comtocris.com |

| Quantum Yield (φ) | 0.54 | bio-techne.comtocris.com |

| Reactive Group | NHS ester | bio-techne.comtocris.com |

| Reactivity | Primary amines | bio-techne.comtocris.com |

| Cell Permeable | Yes | bio-techne.comtocris.com |

Thiol-Reactive Chemistry utilizing Maleimide (B117702) Conjugates of Janelia Fluor 646

To target sulfhydryl groups (thiols) present in cysteine residues of proteins, Janelia Fluor 646 is functionalized with a maleimide group. Janelia Fluor 646, Maleimide is a red fluorogenic dye that is cell-permeable and compatible with live-cell imaging. It is widely used in flow cytometry, confocal microscopy, and super-resolution techniques such as dSTORM and STED.

A spontaneously blinking variant, Janelia Fluor 646b, Maleimide, has also been developed. fluorofinder.comtargetmol.com This derivative is particularly useful for single-molecule localization microscopy (SMLM) in dense biomolecular structures without the need for photoactivation or specific redox buffers. fluorofinder.com

Table 3: Properties of Janelia Fluor 646, Maleimide

| Property | Value | Reference |

|---|---|---|

| Excitation Maximum (λabs) | 646 nm | |

| Emission Maximum (λem) | 664 nm | |

| Extinction Coefficient (ε) | 152,000 M⁻¹cm⁻¹ | |

| Quantum Yield (φ) | 0.54 | |

| Reactive Group | Maleimide | |

| Reactivity | Sulfhydryl groups (thiols) |

| Cell Permeable | Yes | |

Haloalkane Derivatives for Genetically Encoded Self-Labeling Tags

Janelia Fluor 646 can be conjugated to a chloroalkane handle to create Janelia Fluor 646, Haloalkane. This derivative is specifically designed as a substrate for the HaloTag® self-labeling protein tag. promega.com HaloTag® is a modified haloalkane dehalogenase that forms a covalent bond with its chloroalkane-containing ligand. nih.gov This system allows for specific, irreversible labeling of HaloTag® fusion proteins in living cells. promega.comnih.gov

The cell-permeable nature of Janelia Fluor 646, Haloalkane makes it ideal for live-cell imaging applications, including confocal and super-resolution microscopy. A photoactivatable version, PA Janelia Fluor 646, Haloalkane, is also available for techniques like PALM. rndsystems.com

Table 4: Properties of Janelia Fluor 646, Haloalkane

| Property | Value | Reference |

|---|---|---|

| Excitation Maximum (λabs) | 646 nm | |

| Emission Maximum (λem) | 664 nm | |

| Extinction Coefficient (ε) | 152,000 M⁻¹cm⁻¹ | |

| Quantum Yield (φ) | 0.54 | |

| Reactive Group | Chloroalkane handle | |

| Reactivity | HaloTag® protein |

| Cell Permeable | Yes | |

Free Acid Derivatives for Custom Conjugation Protocols

Janelia Fluor 646, free acid is a versatile derivative that can be used in custom conjugation protocols. The carboxylic acid group can be activated, for example, using carbodiimide (B86325) chemistry, to react with primary amines. This derivative is also used as a precursor in the synthesis of Janelia Fluor® HaloTag® and SNAP-Tag® ligands. medchemexpress.com Like other Janelia Fluor 646 derivatives, the free acid form is cell-permeable and suitable for a range of imaging modalities, including super-resolution microscopy.

Table 5: Properties of Janelia Fluor 646, free acid

| Property | Value | Reference |

|---|---|---|

| Excitation Maximum (λabs) | 646 nm | |

| Emission Maximum (λem) | 664 nm | |

| Extinction Coefficient (ε) | 152,000 M⁻¹cm⁻¹ | |

| Quantum Yield (φ) | 0.54 | |

| Reactive Group | Free acid (Carboxylic acid) | |

| Reactivity | Can be activated to react with primary amines |

| Cell Permeable | Yes | |

Ligand Development for Site-Specific Labeling Systems

The development of Janelia Fluor dyes has been closely linked with their application in site-specific protein labeling systems like HaloTag® and SNAP-tag®. janelia.orgresearchgate.net These systems rely on the genetic fusion of a protein of interest with a self-labeling tag, which then covalently reacts with a specific ligand carrying a fluorophore. researchgate.netnih.gov

The synthesis of Janelia Fluor 646 ligands for these tags has been a key area of research. researchgate.net For instance, the Janelia Fluor 646 TFA can be used to synthesize ligands for both HaloTag and SNAP-Tag, enabling live-cell imaging experiments. medchemexpress.commedchemexpress.com The Si-rhodamine scaffold of Janelia Fluor 646 has proven to be particularly effective for creating cell-permeable multifunctional ligands. biorxiv.org

Researchers have developed a range of Janelia Fluor® HaloTag® Ligands that span the visible spectrum and possess fluorogenic properties, which leads to enhanced brightness and reduced background signal. promega.com The ability to use differently colored ligands allows for pulse-chase labeling experiments to monitor protein dynamics such as trafficking and turnover in real-time. promega.com For example, HEK293 cells with HaloTag-labeled endogenous proteins have been successfully sorted using FACS after labeling with Janelia Fluor® 646 HaloTag® Ligand. promega.com

Janelia Fluor 646 Ligands for HaloTag Protein Fusions

The HaloTag system is a popular protein labeling technology that utilizes a genetically encoded HaloTag protein which forms a covalent bond with a specific synthetic ligand. The Janelia Fluor 646 HaloTag ligand is a cell-permeable molecule that specifically and efficiently labels HaloTag fusion proteins in living cells. rndsystems.comnih.gov

The ligand consists of the Janelia Fluor 646 fluorophore attached to a chloroalkane handle. rndsystems.com This handle is the reactive moiety that forms a covalent bond with the active site of the HaloTag protein. The cell-permeable nature of the Janelia Fluor 646 HaloTag ligand allows for straightforward labeling of intracellular proteins without the need for cell fixation or permeabilization. rndsystems.com

Key features of the Janelia Fluor 646 HaloTag ligand include its high fluorogenicity, meaning it exhibits low fluorescence until it is covalently bound to the HaloTag protein. rndsystems.com This property minimizes background fluorescence from unbound ligand, resulting in a high signal-to-noise ratio and clear visualization of the labeled protein. The labeling process is highly specific and occurs under physiological conditions, making it ideal for live-cell imaging applications. rndsystems.comnih.gov The stability of the covalent bond ensures that the fluorophore remains attached to the protein of interest, enabling long-term tracking experiments. rndsystems.com

The exceptional brightness and photostability of the Janelia Fluor 646 core structure are retained in the HaloTag ligand, making it particularly well-suited for demanding imaging techniques such as single-molecule tracking and super-resolution microscopy, including dSTORM. fluorofinder.comrndsystems.com Furthermore, photoactivatable (PA) versions of the Janelia Fluor 646 HaloTag ligand have been developed, allowing for precise temporal and spatial control of fluorescence activation in techniques like sptPALM. rndsystems.combiorxiv.org

Table 1: Properties of Janelia Fluor 646 HaloTag Ligand

| Property | Value | Reference |

|---|---|---|

| Excitation Maximum (λex) | 646 nm | rndsystems.com |

| Emission Maximum (λem) | 664 nm | rndsystems.com |

| Extinction Coefficient (ε) | 152,000 M⁻¹cm⁻¹ | rndsystems.com |

| Quantum Yield (Φ) | 0.54 | rndsystems.com |

| Reactive Group | Chloroalkane | rndsystems.com |

Janelia Fluor 646 Ligands for SNAP-tag Protein Fusions

Similar to the HaloTag system, the SNAP-tag is another widely used self-labeling protein tag that covalently reacts with a specific substrate. The Janelia Fluor 646 SNAP-tag ligand is designed for the specific labeling of SNAP-tag fusion proteins in live cells. nih.gov

The synthesis of Janelia Fluor 646 SNAP-tag ligands typically starts from the Janelia Fluor 646 free acid (TFA salt). tocris.commedchemexpress.com The free acid is chemically modified to incorporate a benzylguanine moiety, which is the substrate for the SNAP-tag protein. The SNAP-tag enzyme catalyzes the formation of a covalent bond between its active site and the benzylguanine group of the ligand. nih.gov

Like its HaloTag counterpart, the Janelia Fluor 646 SNAP-tag ligand is cell-permeable, allowing for the labeling of intracellular proteins in their native environment. nih.govresearchgate.net The specificity of the SNAP-tag reaction ensures that only the protein of interest is labeled. This labeling strategy is compatible with various advanced imaging modalities, including ensemble and single-molecule cellular imaging. nih.gov

The development of photoactivatable Janelia Fluor 646 SNAP-tag ligands has further expanded the toolkit for advanced microscopy. biorxiv.org These probes remain non-fluorescent until activated by a specific wavelength of light, enabling techniques like photoactivated localization microscopy (PALM) and facilitating multicolor single-particle tracking experiments when used in conjunction with other photoactivatable fluorophores. biorxiv.orgbiorxiv.org The high photon counts and photostability of Janelia Fluor 646 make it an excellent choice for these demanding applications. biorxiv.org

Table 2: Janelia Fluor 646 Derivatives for SNAP-tag Ligand Synthesis

| Compound | Reactive Group | Application | Reference |

|---|---|---|---|

| Janelia Fluor 646, free acid | Carboxylic acid | Synthesis of SNAP-tag ligands | rndsystems.comtocris.com |

Antibody and Protein Labeling Methodologies

Beyond the use of genetic tags, Janelia Fluor 646 can be directly conjugated to proteins, most notably antibodies, for various immunofluorescence applications. This is achieved through the use of reactive derivatives of Janelia Fluor 646 that can form stable covalent bonds with specific functional groups on proteins.

The most common derivatives for protein conjugation are the N-hydroxysuccinimidyl (NHS) ester and the maleimide derivative.

Janelia Fluor 646 NHS Ester: This derivative is designed to react with primary amines (-NH2), which are abundant in proteins on the side chain of lysine (B10760008) residues and the N-terminus. bio-techne.com The NHS ester reacts with amines under mild basic conditions to form a stable amide bond. This is a widely used method for labeling antibodies for applications such as flow cytometry, immunocytochemistry (ICC), and immunohistochemistry (IHC). bio-techne.comnovusbio.com For instance, Janelia Fluor 646 NHS ester has been used to label secondary antibodies for super-resolution imaging of histones in COS-7 cells and collagen in cardiac tissue. bio-techne.com

Janelia Fluor 646 Maleimide: This derivative specifically reacts with sulfhydryl groups (-SH) found in cysteine residues. The maleimide group forms a stable thioether bond with the sulfhydryl group. This method is particularly useful for site-specific labeling of proteins, as cysteine residues are often less abundant than lysine residues and can be introduced at specific locations through site-directed mutagenesis. Janelia Fluor 646 Maleimide is suitable for a range of applications including flow cytometry, confocal microscopy, and super-resolution techniques like dSTORM and STED. A spontaneously blinking version, Janelia Fluor 646b Maleimide, has also been developed for single-molecule localization microscopy (SMLM) without the need for photoactivation or special buffers. fluorofinder.com

The high brightness and photostability of Janelia Fluor 646, combined with the narrow emission spectra, make it an excellent candidate for multicolor imaging experiments. novusbio.com Commercially available Janelia Fluor 646-conjugated antibodies and custom conjugation services further facilitate the use of this exceptional fluorophore in a wide array of biological research. novusbio.combio-techne.com

Table 3: Reactive Derivatives of Janelia Fluor 646 for Protein Labeling

| Derivative | Reactive Group | Target Residue | Application | Reference |

|---|---|---|---|---|

| Janelia Fluor 646, NHS ester | N-hydroxysuccinimidyl ester | Primary amines (Lysine, N-terminus) | Antibody and protein labeling | bio-techne.com |

| Janelia Fluor 646, Maleimide | Maleimide | Sulfhydryls (Cysteine) | Site-specific protein labeling |

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Janelia Fluor 646 HaloTag ligand |

| Janelia Fluor 646 SNAP-tag ligand |

| Janelia Fluor 646, free acid |

| PA Janelia Fluor 646, NHS ester |

| Janelia Fluor 646, Maleimide |

| Janelia Fluor 646b, Maleimide |

| Janelia Fluor 646, Tetrazine |

| Janelia Fluor 549 |

| Alexa Fluor 647 |

| Atto 647 |

| Atto 647N |

| CF640R |

| CF647 |

| Cyanine 5 |

| TAMRA |

| Cy3 |

| GFP |

| DAPI |

| Hoechst |

| SiR-Hoechst |

| Cy5-Hoechst |

| HoeSR |

| Rhodamine-Hoechst |

| 5-HMSiR-Hoechst |

| 4-TMR-Hoechst |

| 4-580CP-Hoechst |

Applications of Janelia Fluor 646 in Cutting Edge Fluorescence Microscopy Techniques

Super-Resolution Microscopy Implementations

Super-resolution microscopy techniques overcome the diffraction limit of light, providing unprecedented views of subcellular architecture. Janelia Fluor 646 is a preferred probe in this domain due to its robustness and fluorogenic properties, which minimize background fluorescence until the dye binds to its target. rndsystems.com

In dSTORM, a super-resolution image is computationally reconstructed from the precise localization of individual fluorescent molecules that are stochastically switched on and off. Janelia Fluor 646 is highly effective for dSTORM in both live and fixed cells. bio-techne.com Its chemical structure allows for efficient reversible photoswitching in the presence of a specific reducing environment, a fundamental requirement for this technique. einsteinmed.edu The dye's exceptional brightness, stemming from a high extinction coefficient and quantum yield, ensures that a high number of photons are emitted per switching event. This leads to a greater localization precision, with studies reporting median localization errors as low as 8.4 nm. nih.gov This has enabled researchers to achieve super-resolution images of nuclear proteins like H2B and cytoskeletal components such as tubulin in live cells. nih.gov For example, JF 646 has been used to visualize the fine structure of collagen VI in cardiac tissue, revealing details not visible with conventional widefield microscopy. bio-techne.com

STED microscopy uses a second, donut-shaped laser to de-excite fluorophores at the periphery of the excitation focus, thereby sharpening the effective point-spread function and enhancing resolution. The high-intensity depletion laser used in STED places extreme demands on the photostability of the fluorescent probe. Janelia Fluor 646 exhibits the required photostability to withstand these conditions, enabling high-quality imaging. rndsystems.comglpbio.comtocris.com It is suitable for STED applications in both fixed and live cells. bio-techne.com Research has demonstrated the use of JF 646 in dual-color STED imaging, where it can be paired with other dyes to visualize multiple structures simultaneously at sub-diffraction resolution.

SIM doubles the spatial resolution of conventional microscopy by illuminating the sample with a series of patterned light stripes and then computationally processing the resulting moiré patterns. This method requires capturing multiple images, making photostability and brightness crucial dye properties to obtain a high-quality final image. Janelia Fluor 585, a related dye, has been noted for its immediate utility in SIM imaging, and the principles extend to the broader Janelia Fluor family, including the red-shifted JF 646. medchemexpress.com The high quantum yield and extinction coefficient of JF 646 make it an excellent candidate for SIM by providing a strong signal over the repeated exposures needed for reconstruction. rndsystems.com

Stimulated Emission Depletion (STED) Microscopy for Enhanced Resolution

Confocal and Wide-Field Fluorescence Imaging in Cellular Contexts

Janelia Fluor 646 is a versatile probe that also enhances standard imaging techniques like confocal and wide-field microscopy. bio-techne.comrndsystems.comtocris.com Its cell-permeable nature allows for straightforward labeling of intracellular proteins in live cells. glpbio.com A key feature of JF 646 is its fluorogenicity; it remains largely non-fluorescent until it binds to its target protein (e.g., a HaloTag® or SNAP-tag®), which significantly reduces background noise and often eliminates the need for wash steps. rndsystems.com This high signal-to-background ratio is advantageous in both imaging modes. In confocal microscopy, the brightness of JF 646 allows for lower laser power, which minimizes phototoxicity and photobleaching, enabling longer time-lapse imaging of dynamic cellular events. nih.gov It has been successfully used to image various cellular targets, including histones and DNA, with high clarity. rndsystems.com

Single-Molecule Imaging and Tracking in Live Systems

Observing the behavior of individual molecules in their native cellular environment offers deep insights into biological processes. Janelia Fluor 646 is exceptionally well-suited for these demanding experiments.

Single-molecule tracking experiments require bright, photostable dyes to follow the movement of individual proteins for extended periods. The azetidinyl groups in the JF 646 structure are key to its high quantum yield and photostability, making it substantially brighter and more resistant to photobleaching than older dyes like tetramethylrhodamine (B1193902) (TMR). einsteinmed.edunih.gov This allows for longer tracking of single molecules, providing more detailed information on their diffusion pathways and kinetics. nih.gov Researchers have utilized JF 646 conjugated to HaloTag® or SNAP-tag® ligands to label specific proteins and track their movement within live cells. medchemexpress.com The superior brightness of JF 646 results in longer track lengths before photobleaching, enabling the detailed study of molecular dynamics at the cell surface and within the nucleus. einsteinmed.edunih.gov

Interactive Data Table: Properties and Applications of Janelia Fluor 646

This table summarizes the key photophysical properties and validated microscopy applications for Janelia Fluor 646.

| Property | Value | Microscopy Application |

| Excitation Maximum (λabs) | 646 nm rndsystems.com | Confocal, STED, dSTORM, SIM, Single-Molecule Tracking |

| Emission Maximum (λem) | 664 nm rndsystems.com | Confocal, STED, dSTORM, SIM, Single-Molecule Tracking |

| Molar Extinction Coefficient (ε) | 152,000 M⁻¹cm⁻¹ rndsystems.com | dSTORM, SIM, Single-Molecule Tracking |

| Quantum Yield (φ) | 0.54 rndsystems.com | dSTORM, SIM, Single-Molecule Tracking |

| Cell Permeability | Yes bio-techne.comglpbio.com | Live-Cell Imaging (Confocal, STED, dSTORM, SIM, SMT) |

| Primary Application Areas | Super-Resolution, Live-Cell Imaging bio-techne.com | dSTORM, STED, SIM, Single-Molecule Tracking |

Analysis of Protein Interactions at the Single-Molecule Level

The study of protein-protein interactions within their native cellular environment is crucial for understanding biological processes. Janelia Fluor 646, in conjunction with other Janelia Fluor dyes, has enabled novel approaches to observe these interactions at the single-molecule level in living cells.

A significant advancement is the development of proximity-assisted photoactivation (PAPA). janelia.org This technique utilizes the photophysical properties of certain fluorophores, like Janelia Fluor X 650 (a derivative of JF 646), which can be reactivated from a dark state by the excitation of a nearby "activator" fluorophore, such as Janelia Fluor 549. janelia.org When two proteins of interest are each labeled with one of these dyes (e.g., one with a JF 646 variant and the other with JF 549) via tags like HaloTag or SNAP-tag, their interaction brings the dyes into close proximity. This allows the excitation of the activator dye to trigger the fluorescence of the nearby reporter dye, signaling a molecular interaction. janelia.org

This method provides a powerful alternative to single-molecule Förster Resonance Energy Transfer (smFRET), which is often challenging for detecting protein-protein interactions in live cells due to stringent distance requirements and spectral crosstalk. janelia.org PAPA, however, operates over a longer distance than FRET, making it a more versatile sensor for protein interactions. Researchers have successfully used this approach as a proof-of-concept to detect the self-association of the androgen receptor and its subsequent binding to chromatin at the single-cell level, demonstrating its utility in revealing complex cellular dynamics. janelia.org

Table 1: Proximity-Assisted Photoactivation (PAPA) for Detecting Protein Interactions

| Feature | Description | Source(s) |

|---|---|---|

| Principle | Reactivation of a reporter fluorophore (e.g., JFX650) from a dark state by excitation of a nearby activator fluorophore (e.g., JF549) upon molecular interaction. | janelia.org, |

| Reporter Dye | Janelia Fluor X 650 (JFX650), similar to JF 646. | janelia.org, |

| Activator Dye | Janelia Fluor 549 (JF549). | janelia.org, |

| Application | Detection of protein dimerization and co-localization in live cells at single-molecule resolution. | janelia.org |

| Advantage | Effective over a longer distance than FRET, making it a more versatile interaction sensor. |

Flow Cytometry for Quantitative Cell Analysis

Janelia Fluor 646 is well-suited for flow cytometry, a technique used for the high-throughput, quantitative analysis of cells in a fluid stream. tocris.com Its brightness and narrow emission spectrum allow for clear and sensitive detection of labeled cells, making it a reliable choice for multicolor experiments.

A primary application of JF 646 in flow cytometry involves its use as a ligand for self-labeling protein tags like HaloTag®. promega.com This system allows for the specific and covalent labeling of a protein of interest that has been genetically fused to the HaloTag protein. For instance, researchers have used the Janelia Fluor® 646 HaloTag® Ligand to quantify the expression of endogenous proteins. In one study, HEK293 cells where the endogenous BRD4 protein was tagged with HaloTag were labeled with JF 646 HaloTag® Ligand. Subsequent analysis by flow cytometry revealed a distinct, quantifiable shift in fluorescence intensity compared to unlabeled parental cells, allowing for the identification and sorting of successfully edited cells. promega.com

This method provides a robust way to quantify protein expression levels across a cell population. The tandem fluorescent reporter system, Halo-GFP, also utilizes JF 646 for pulse-chase experiments, where the fate of a specific pool of proteins can be tracked over time using flow cytometry. molbiolcell.org The generation of a fluorescent HaloTag fragment upon delivery to acidic organelles like lysosomes can be quantified, providing insights into processes such as autophagy. molbiolcell.org

Table 2: Example of Quantitative Flow Cytometry using JF 646 HaloTag® Ligand

| Cell Line | Target Protein | Label | Finding | Source(s) |

|---|---|---|---|---|

| HEK293 | Endogenous BRD4 fused to HaloTag | Janelia Fluor® 646 HaloTag® Ligand | Fivefold shift in mean fluorescence intensity in edited cells compared to parental cells. | promega.com |

| MEF | Sec62-Halo-GFP | Janelia Fluor 646 Ligand | Generation of fluorescent HaloTag fragments upon lysosomal delivery, quantifiable by flow cytometry. | molbiolcell.org |

Light Sheet Microscopy for Volumetric Imaging

Light-sheet fluorescence microscopy (LSFM), including its advanced form, lattice light-sheet microscopy (LLSM), is a powerful technique for fast, gentle, three-dimensional imaging of live specimens over extended periods. janelia.orgjanelia.org LSFM illuminates the sample with a thin plane of light, minimizing phototoxicity and photobleaching compared to conventional confocal microscopy. janelia.org The properties of Janelia Fluor 646, particularly its brightness and photostability, make it an excellent probe for this demanding imaging modality. rndsystems.com

JF 646 has been successfully employed in LLSM to perform high-speed volumetric imaging of dynamic cellular processes. eurobioimaging.euresearchgate.net For example, researchers have used JF 646 to label Halo-Lifeact in bone marrow-derived macrophages to study the complex process of phagocytosis in three dimensions. researchgate.net This allowed for the detailed visualization of actin-rich plasma-membrane ruffles and pseudopod dynamics as the macrophages engulfed particles, revealing mechanistic details that would be difficult to capture with other methods. researchgate.net

Furthermore, derivatives like Hoechst Janelia Fluor® 646, which stains DNA, are used in LLSM for volumetric imaging of the nucleus in live cells. The combination of JF 646 with LLSM enables the acquisition of high-resolution (e.g., 230 x 230 x 370 nm) volumetric data of subcellular structures and their dynamics over long time courses, providing unprecedented insights into the workings of cells in their native context. janelia.orgresearchgate.net

Table 3: Application of Janelia Fluor 646 in Lattice Light-Sheet Microscopy (LLSM)

| Research Area | Cellular Target | Label | Imaging Findings | Source(s) |

|---|---|---|---|---|

| Phagocytosis | F-actin (via Lifeact) | Halo-Lifeact labeled with JF 646 | Volumetric imaging revealed decoupling of pseudopod progression and target constriction by macrophages. | researchgate.net |

| DNA Imaging | DNA minor groove | Hoechst Janelia Fluor® 646 | Enables fluorogenic, no-wash volumetric imaging of nuclei in fixed and live cells. | , |

| General Live-Cell Imaging | Proteins (via HaloTag) | Janelia Fluor® 646, Haloalkane | Suitable for fast, subcellular, volumetric imaging with low phototoxicity. | eurobioimaging.eu, |

Cellular and Molecular Biological Insights Enabled by Janelia Fluor 646 Imaging

Imaging of Chromatin Organization and Nuclear Processes (e.g., Histone Labeling)

Janelia Fluor 646 has proven to be an invaluable probe for investigating the intricate organization of chromatin and dynamic nuclear processes. Its application in conjunction with self-labeling tags, such as the HaloTag system, has enabled high-resolution visualization of histone proteins, which are fundamental components of chromatin.

In one notable application, JF 646 was used to label HaloTag-histone 2B (H2B) fusion proteins in live cells. nih.gov This approach resulted in bright and specific nuclear labeling with low cytoplasmic background, demonstrating the dye's efficiency in crossing the cell membrane and selectively targeting the protein of interest. einsteinmed.edunih.gov The enhanced brightness and photostability of JF 646 are particularly advantageous for single-molecule imaging, allowing for the tracking of individual histone molecules and providing insights into their dynamic behavior within the nucleus. einsteinmed.edu

Furthermore, super-resolution microscopy techniques, such as dSTORM, have been successfully employed with JF 646 to image chromatin components with exceptional detail. For instance, researchers have visualized methylated histones (H3K9me3) in COS-7 cells by using a JF 646-labeled secondary antibody against the primary antibody targeting the histone modification. bio-techne.com This has provided a clearer and more detailed picture of heterochromatin structure than what is achievable with conventional widefield microscopy. bio-techne.com The ability to perform such detailed imaging in both fixed and live cells opens up avenues for studying the dynamic changes in chromatin architecture during various cellular processes. tocris.com

| Application | Cell Line | Target | Imaging Technique | Key Finding | Reference |

| Histone Labeling | Live cells expressing HaloTag-H2B | Histone 2B | Single-molecule imaging | Bright nuclear labeling with low background, enabling single-molecule tracking. | einsteinmed.edunih.gov |

| Methylated Histone Imaging | COS-7 cells | Histone H3K9me3 | dSTORM (Super-resolution) | Provided a high-resolution view of heterochromatin structure. | bio-techne.com |

| Replication-dependent Histone Labeling | Human cells | CDC45-HaloTag | Confocal microscopy | Used to dissect the physical properties of euchromatin and heterochromatin. | biocompare.com |

Visualization and Dynamics of Cytoskeletal Components

The cytoskeleton, a complex network of protein filaments, is crucial for maintaining cell shape, enabling movement, and organizing intracellular components. Janelia Fluor 646 has emerged as a powerful tool for visualizing the intricate details and dynamic nature of the cytoskeleton, particularly actin filaments.

When conjugated to phalloidin, a bicyclic peptide that specifically binds to filamentous actin (F-actin), JF 646 creates a highly specific and bright probe for labeling the actin cytoskeleton. This conjugate, Phalloidin-Janelia Fluor® 646, has been successfully used to visualize and quantify F-actin in fixed and permeabilized cells, including HeLa cells. The resulting images, obtained through confocal and super-resolution microscopy techniques like dSTORM and STED, reveal the fine structural details of the actin network.

Beyond static imaging, JF 646 has been instrumental in studying the dynamic interactions between cytoskeletal components and other cellular structures. For example, researchers have used JF 646 to label Halo-tagged occludin, a tight junction protein, to visualize its dynamic coupling to the actin cytoskeleton. molbiolcell.org This type of live-cell imaging provides critical insights into how the cytoskeleton influences the organization and function of cell-cell junctions. The ability to track these dynamics over time is essential for understanding processes like cell migration and tissue morphogenesis.

| Application | Target | Imaging Technique | Key Finding | Reference |

| F-actin Labeling | F-actin | Confocal, dSTORM, STED | High-resolution visualization of the actin cytoskeleton in fixed cells. | |

| Cytoskeletal Coupling | Halo-tagged occludin | Live-cell imaging | Revealed the dynamic interaction between tight junctions and the actin cytoskeleton. | molbiolcell.org |

Studies of Membrane Protein Localization and Trafficking (e.g., Dopamine (B1211576) Transporter)

Janelia Fluor 646 has significantly advanced the study of membrane protein localization and trafficking, providing unprecedented detail at the single-molecule level. A prominent example is the investigation of the dopamine transporter (DAT), a critical protein in regulating dopamine levels in the brain. nih.govnih.gov

Researchers have developed novel fluorescent ligands by conjugating a cocaine analog to JF 646. nih.govnih.gov These ligands bind to DAT with high affinity, enabling direct visualization and tracking of individual transporter molecules in live cells. nih.govnih.gov Using techniques like single-particle tracking (SPT) and direct stochastic optical reconstruction microscopy (dSTORM), scientists have been able to categorize the dynamic behavior of DAT into distinct motion classes, including immobile, confined, Brownian, and directed motion. nih.govnih.gov

These studies have revealed that a significant portion of DAT molecules are not static but move freely within the plasma membrane, while others are confined to specific nanodomains. researchgate.net This level of detail has provided crucial insights into how the distribution and dynamics of DAT are regulated, which has implications for understanding the effects of therapeutic drugs and substances of abuse that target this transporter. nih.govnih.gov The high brightness and photostability of JF 646 are essential for these long-term tracking experiments, allowing for the collection of robust data on protein movement over time. researchgate.net

The application of JF 646 extends to other membrane proteins as well. For instance, it has been used to label collagen VI in cardiac tissue, providing super-resolution images that clearly delineate its presence on the cell plasma membrane. bio-techne.com

| Application | Target | Cell Type | Imaging Technique | Key Finding | Reference |

| Dopamine Transporter Dynamics | Dopamine Transporter (DAT) | DAT transfected CAD cells | Single-particle tracking, dSTORM | Categorization of DAT movement into four distinct classes and visualization of its distribution in nanodomains. | nih.govnih.govresearchgate.net |

| Collagen VI Localization | Collagen VI | Pig cardiac muscle tissue | dSTORM (Super-resolution) | Clearer visualization of collagen VI structure on the plasma membrane compared to widefield imaging. | bio-techne.com |

Elucidation of Organelle Architecture and Function

The ability of Janelia Fluor 646 to specifically label proteins within living cells has made it a valuable tool for dissecting the architecture and function of various organelles. By tagging proteins known to reside in specific organelles with systems like HaloTag and then labeling them with JF 646, researchers can obtain high-resolution images of these subcellular compartments.

For example, the HaloTag system has been used to label proteins and study their subcellular localization, with JF 646 providing the bright and stable fluorescent signal necessary for detailed imaging. researchgate.net This approach allows for the investigation of organelle structure and how it changes in response to different cellular conditions. The cell-permeable nature of JF 646 is crucial for these applications, as it can readily enter live cells and bind to the tagged proteins within organelles without disrupting cellular processes. tocris.com

While specific examples in the provided search results are limited, the principles demonstrated in the labeling of nuclear and membrane proteins are directly applicable to the study of other organelles like mitochondria, the endoplasmic reticulum, and the Golgi apparatus. The ability to perform live-cell, super-resolution imaging with JF 646 opens the door to studying the dynamic processes that occur within and between organelles, such as vesicle transport, organelle fission and fusion, and the exchange of molecules.

Probing Protein-Protein Interactions in Living Cells

Understanding how proteins interact with each other is fundamental to deciphering cellular function. Janelia Fluor 646, in combination with other fluorescent dyes and advanced imaging techniques, has enabled the direct observation of protein-protein interactions in living cells.

A novel technique called proximity-assisted photoactivation (PAPA) has been developed, which relies on the interaction between two different fluorophores, such as Janelia Fluor 549 (JF 549) and JF 646. nih.gov In this method, the excitation of one fluorophore (the "sender") can reactivate a nearby, dark-state fluorophore (the "receiver"). nih.gov This phenomenon only occurs when the two labeled proteins are in close proximity, thus providing a direct readout of their interaction.

This approach was demonstrated by labeling an oligomeric protein with both a JF 549 HaloTag ligand and a JF 646 SNAP-tag ligand. nih.gov The ability to visualize the reactivation of the JF 646 dye upon excitation of the JF 549 dye provided clear evidence of the protein's oligomeric state. This powerful technique allows scientists to not only confirm protein interactions but also to study their dynamics in real-time within the complex environment of a living cell.

The split-HaloTag system is another method where JF 646 can be applied to study protein-protein interactions. researchgate.net In this system, two proteins of interest are fused to complementary, non-functional fragments of the HaloTag protein. If the two proteins interact, the HaloTag fragments come together to form a functional tag that can then be labeled with a fluorescent ligand like JF 646, providing a signal that indicates the interaction has occurred.

| Technique | Fluorophore Pair | Principle | Application | Reference |

| Proximity-Assisted Photoactivation (PAPA) | Janelia Fluor 549 (sender) and Janelia Fluor 646 (receiver) | Excitation of the sender fluorophore reactivates the nearby receiver fluorophore from a dark state. | Detecting oligomerization of proteins in live cells. | nih.gov |

| Split-HaloTag | Janelia Fluor 646 | Interaction of two proteins brings together complementary HaloTag fragments, forming a functional tag that can be labeled. | Studying protein-protein interactions in human and plant cells. | researchgate.net |

Investigation of Cellular Signaling Pathways and Receptors

Janelia Fluor 646 has become an important tool for investigating cellular signaling pathways and the behavior of their associated receptors. Its use in single-molecule imaging allows for the detailed study of receptor dynamics and their role in initiating downstream signaling cascades.

One area of active research is the study of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR). novusbio.com Antibodies against EGFR have been conjugated with JF 646, allowing for the specific labeling and visualization of these receptors on the cell surface. novusbio.com This enables researchers to study EGFR distribution, dimerization, and internalization upon ligand binding, which are key steps in the activation of signaling pathways like MAPK and PI3K/Akt. novusbio.com

JF 646 has also been instrumental in studying ion channels, such as the mechanosensitive PIEZO1 channel. nih.gov By using CRISPR to fuse a HaloTag to endogenous PIEZO1 and labeling it with a JF 646 HaloTag ligand, researchers have been able to visualize the localization of these channels with high resolution. nih.gov Furthermore, by using a calcium-sensitive version of the JF 646 ligand (JF646-BAPTA HTL), they could directly monitor the channel's activity by observing flickers in fluorescence intensity corresponding to calcium influx. nih.gov

In another application, a fluorescent dual α9β1/α4β1 integrin inhibitor was created by conjugating it to JF 646. This probe, BOP-JF646, is fluorogenic, meaning it only fluoresces upon binding to the integrin receptors. This property allows for "no-wash" experiments and the live-cell tracking of integrin receptors, providing insights into their role in cell adhesion and signaling.

| Application | Target | Key Feature of Probe | Imaging Technique | Insight Gained | Reference |

| Receptor Localization | Epidermal Growth Factor Receptor (EGFR) | Antibody-conjugated JF 646 | Fluorescence microscopy | Visualization of EGFR on the cell surface. | novusbio.com |

| Ion Channel Dynamics and Activity | PIEZO1-HaloTag | JF 646 HaloTag ligand and a Ca2+-sensitive version (JF646-BAPTA HTL) | Total Internal Reflection Fluorescence (TIRF) microscopy | High-resolution localization and real-time monitoring of channel activity. | nih.gov |

| Integrin Receptor Tracking | α9β1/α4β1 integrins | Fluorogenic inhibitor (BOP-JF646) | Confocal microscopy | Live-cell tracking of integrin receptors in no-wash experiments. | |

| T-cell Signaling | LNK/SH2B3 | Antibody-conjugated JF 646 | Immunocytochemistry/ Immunofluorescence | Tool for studying adaptor proteins in T-cell receptor signaling. | bio-techne.com |

Comparative Analysis of Janelia Fluor 646 with Established Fluorophores

Comparative Evaluation of Photostability for Extended Imaging Durations

Photostability is a critical attribute for a fluorophore, determining its resilience to photobleaching during the long exposure times required for time-lapse and super-resolution imaging. Janelia Fluor dyes, including JF 646, were specifically designed for superior photostability compared to classic dyes. janelia.orgjanelia.org Research and user testimonials confirm that JF 646 and its antibody conjugates are significantly more photostable than dyes like Cy3 and Alexa Fluor 647, making them preferable for demanding imaging experiments such as immunohistochemistry (IHC).

The development of deuterated analogs, known as JFX dyes, has pushed the boundaries of photostability even further. The Lavis Lab at Janelia discovered that replacing specific hydrogen atoms with deuterium (B1214612) in the fluorophore structure enhances both brightness and photostability. janelia.org JFX646, the deuterated version of JF 646, demonstrates improved track lengths in single-molecule imaging experiments, indicating a greater resistance to photobleaching and enabling longer observation times. janelia.org

| Feature | Janelia Fluor 646 | JFX646 (Deuterated) | Alexa Fluor 647 | Cy5 |

| Relative Photostability | High | Very High | Moderate-High | Moderate |

| Primary Advantage | Significantly more photostable than many conventional dyes. | Increased photostability and brightness over standard JF 646. janelia.org | Known for good performance and photostability compared to Cy5. syronoptics.com | Widely used, but generally less photostable than Alexa Fluor and Janelia Fluor dyes. syronoptics.com |

| Suitability for Extended Imaging | Excellent | Superior | Good | Fair to Good |

Assessment of Performance in High-Resolution and Single-Molecule Imaging

Janelia Fluor 646 is exceptionally well-suited for super-resolution microscopy (SRM) and single-molecule imaging. janelia.org Its high quantum yield (Φ = 0.54) and large extinction coefficient (ε = 152,000 M⁻¹cm⁻¹) contribute to its superior brightness, a key factor for detecting single molecules with high precision. nih.goveinsteinmed.edu The improved photon counts and brightness of JF 646 allow for longer tracking of individual molecules and more precise localization. biorxiv.orgbiorxiv.org

The dye has proven effective across a range of SRM techniques:

dSTORM (direct Stochastic Optical Reconstruction Microscopy): JF 646 is a robust probe for dSTORM in both fixed and live cells. bio-techne.com It has been successfully used to obtain super-resolution images of various cellular structures, including collagen in cardiac tissue and histone proteins in cell lines. nih.govtocris.com In live-cell dSTORM, it provides excellent photon yields with low background fluorescence. nih.gov

STED (Stimulated Emission Depletion) Microscopy: JF 646 is also suitable for STED microscopy, another popular SRM method. hellobio.com

PALM (Photoactivated Localization Microscopy): Photoactivatable (PA) versions of JF 646 have been developed, making it a valuable tool for PALM. PA-JF 646 was the first far-red photoactivatable fluorophore compatible with self-labeling tag systems like HaloTag® and SNAP-tag® for live-cell imaging. biorxiv.orgbiorxiv.org This allows for advanced experiments like two-color single-particle tracking PALM (sptPALM).

The median localization error reported for JF 646 in dSTORM imaging of HaloTag-H2B was 8.4 nm, demonstrating its capability for high-precision mapping of molecular targets. nih.gov Furthermore, a photoactivatable version, PA-JF646, yielded a median localization error of 20.6 nm and detected over seven times more photons per molecule compared to the fluorescent protein mEos3.2 in a comparative experiment. biorxiv.org

| Microscopy Technique | Suitability of Janelia Fluor 646 | Key Advantages |

| dSTORM | Excellent | High photon yield, low background, suitable for live and fixed cells. nih.gov |

| STED | Excellent | High photostability and brightness under high laser power. hellobio.com |

| Single-Molecule Tracking | Excellent | Allows for longer observation times and better localization precision. biorxiv.orgbiorxiv.org |

| PALM / sptPALM | Excellent (as PA-JF 646) | Enables photoactivation studies with a bright, far-red dye; compatible with multicolor imaging. biorxiv.org |

Multiplexing Capabilities and Spectral Cross-Talk Considerations

The Janelia Fluor dye series was designed with multicolor imaging in mind, featuring a palette of fluorophores that span the visible spectrum. janelia.orgnih.gov The relatively narrow emission spectrum of JF 646 facilitates its use in multiplexed experiments with minimal spectral bleed-through into adjacent channels.

Janelia Fluor 646 is frequently paired with Janelia Fluor 549 for two-color imaging applications. tocris.comglpbio.com JF 549 (excitation/emission maxima ~549 nm/571 nm) and JF 646 (excitation/emission maxima ~646 nm/664 nm) possess sufficient spectral separation to be distinguished effectively with standard filter sets. nih.gov This pairing has been utilized in various advanced imaging experiments, including two-color dSTORM and single-molecule tracking. biorxiv.org

Beyond JF 549, JF 646 can be combined with other dyes in the Janelia Fluor family. For example, two-color experiments have been demonstrated using JF 635 with JF 525, highlighting the modularity of the Janelia Fluor platform for creating custom imaging palettes. nih.gov The availability of these dyes with various reactive groups (e.g., NHS ester, Maleimide (B117702), Tetrazine) and as conjugates for self-labeling tags (HaloTag®, SNAP-tag®) provides researchers with extensive flexibility for designing complex, multicolor live-cell imaging experiments. bio-techne.comtocris.com

Relative Efficacy Compared to Cyanine Dyes (e.g., Cy5) and Alexa Fluor Dyes (e.g., Alexa Fluor 647)

Janelia Fluor 646 was developed as a high-performance alternative to established far-red dyes like Cyanine 5 (Cy5) and Alexa Fluor 647. While Cy5 is a widely used fluorophore, it is generally less photostable and has a lower quantum yield compared to more modern dyes. nih.gov Alexa Fluor 647 was introduced as a brighter and more photostable alternative to Cy5. syronoptics.com

Janelia Fluor 646 builds on these improvements, offering further enhancements in brightness and photostability. nih.gov It is based on a silicon-rhodamine scaffold, which imparts favorable photophysical properties, including a high quantum yield and fluorogenicity. nih.goveinsteinmed.edu This fluorogenicity—the ability to transition from a colorless, non-fluorescent "lactone" form to a brightly colored, fluorescent "zwitterionic" form upon binding to a target—is particularly advantageous for no-wash, live-cell imaging as it reduces background from unbound probes. nih.govacs.org

| Photophysical Property | Janelia Fluor 646 | Alexa Fluor 647 | Cy5 |

| Excitation Max (nm) | 646 | ~650 syronoptics.com | ~649 syronoptics.com |

| Emission Max (nm) | 664 | ~668 syronoptics.com | ~666-670 syronoptics.com |

| Extinction Coefficient (M⁻¹cm⁻¹) | 152,000 | ~239,000 (Varies) | 250,000 |

| Quantum Yield (Φ) | 0.54 | ~0.33 (Varies) | 0.20 |

| Relative Brightness (ε × Φ) | 82,080 | ~78,870 | 50,000 |

| Key Features | High photostability, high quantum yield, fluorogenic properties. nih.govnih.gov | Bright and photostable, an industry standard. syronoptics.com | Widely used, high extinction coefficient. nih.gov |

Note: Values for Alexa Fluor 647 can vary by source and conjugation; representative values are used for comparison.

In direct comparisons, the azetidinyl Si-rhodamine structure of JF 646 (compound 26 in the original paper) was shown to be superior in brightness to its predecessor SiTMR (compound 25), a previously reported efficient cellular label. nih.goveinsteinmed.edu Researchers using JF 646 secondary antibody conjugates have noted they appear brighter and more photostable than the Alexa Fluor 647 and Cy3 dyes they had used previously, indicating a tangible performance benefit in standard applications.

Emerging Research Avenues and Future Prospects for Janelia Fluor 646

Development of Next-Generation Janelia Fluor 646 Variants with Tailored Photophysical Properties

The core structure of Janelia Fluor dyes allows for remarkable modularity, enabling researchers to fine-tune spectral and chemical properties with high precision. janelia.orgnih.gov A key strategy involves modifying the four-membered azetidine (B1206935) rings that are characteristic of the Janelia Fluor series. nih.gov The incorporation of 3-substituted azetidines facilitates the rational tuning of the dye's properties, such as its absorption and emission wavelengths and the equilibrium between its fluorescent zwitterionic state and non-fluorescent lactone state (KL-Z), often without compromising the high quantum yield. nih.govbiorxiv.org

This principle was demonstrated in the development of Janelia Fluor 635 (JF 635) from the JF 646 scaffold. By introducing a fluorinated derivative, researchers created a dye with slightly shifted spectral properties (λabs/λem = 635 nm/652 nm) and a near-zero KL-Z, making it highly fluorogenic. nih.gov

More recently, a significant advancement has been the development of the "JFX" series of dyes. janelia.org Researchers discovered that replacing the hydrogen atoms on the N-alkyl groups of Janelia Fluor dyes with deuterium (B1214612) significantly enhances their performance. janelia.org This isotopic substitution leads to increased brightness and photostability with minimal impact on the excitation and emission spectra. janelia.org The resulting deuterated analog of JF 646, known as JFX 646, shows substantial improvements in photons-per-second output and track length in single-molecule imaging experiments within living cells. janelia.org This deuteration strategy is thought to decrease non-radiative decay pathways, thereby increasing the quantum yield and slowing photobleaching. janelia.org

These next-generation variants, born from precise chemical modifications, offer tailored properties that expand the experimental possibilities for live-cell and in vivo imaging. nih.govacs.org

Integration of Janelia Fluor 646 into Novel Microscopy Platforms and Correlative Imaging Approaches

The superior photophysical characteristics of Janelia Fluor 646 and its derivatives make them exceptionally well-suited for a wide array of advanced microscopy techniques. The dye is routinely used in super-resolution microscopy (SRM) modalities that push beyond the diffraction limit of light, including stimulated emission depletion (STED) microscopy, (direct) stochastic optical reconstruction microscopy (dSTORM), and photoactivated localization microscopy (PALM). rndsystems.com

For instance, JF 646 conjugated to HaloTag or SNAP-tag ligands has proven to be an excellent label for dSTORM imaging of intracellular proteins. nih.gov Its brightness and photostability allow for the high-density, three-dimensional localization required for reconstructing detailed cellular structures. glpbio.com In STED microscopy, the compatibility of JF 646 with commonly used depletion lasers enables multicolor imaging. Researchers have successfully performed three-color live-cell STED imaging by combining a JF 646-SNAP-tag ligand with other Janelia Fluor probes to visualize the endoplasmic reticulum, mitochondria, and microtubules simultaneously. acs.org

Furthermore, JF 646 has been integrated into other innovative platforms such as structured illumination microscopy (SIM) and lattice light-sheet microscopy. rndsystems.comacs.org In one study, JF 646 conjugated to a Hoechst stain was used for two-color, three-dimensional SIM of neuronal cells, providing super-resolution images of DNA within the nucleus. acs.org Its application as a fluorogenic DNA probe has also been demonstrated in lattice light-sheet microscopy, enabling no-wash imaging of cellular dynamics over time. rndsystems.com The dye's use in correlative imaging approaches, combining fluorescence microscopy with other techniques, provides a powerful platform for linking protein localization with cellular ultrastructure. acs.org

Expansion of Applications in Mechanistic Biological Studies and Disease Modeling

The ability to visualize biomolecules in living cells with high resolution and for extended periods has positioned Janelia Fluor 646 as a key tool for investigating complex biological processes and modeling diseases. Its application spans from observing the dynamics of individual proteins to imaging entire tissues. glpbio.combio-techne.com

One notable application is in the study of neurodegenerative diseases. Researchers have used JF 646 to perform real-time imaging of Huntingtin protein aggregates, which are implicated in Huntington's disease, revealing how these aggregates interfere with gene transcription. glpbio.com The dye has also been used to study the dynamics of chromatin by labeling specific histone modifications, such as H3K9me3, providing insights into epigenetic regulation. bio-techne.com

In the field of cell division and genome maintenance, JF 646 has been employed in single-molecule studies to uncover the mechanisms of DNA replication and repair. bio-techne.com For example, it has shed light on the recruitment of telomerase to telomeres and the process of origin licensing for DNA replication. glpbio.com As a DNA probe, Hoechst-JF 646 allows for detailed visualization of nuclear structure and is particularly useful for studies in bacteria where oligonucleotide-based probes can be cumbersome. rndsystems.com

Beyond the cellular level, JF 646 has been used for imaging in tissues, such as labeling collagen in cardiac tissue to study its structure with super-resolution. It has also enabled in vivo imaging in model organisms, including the visualization of neurons in the brains of fruit fly larvae and mice, helping to unravel neural circuits. hhmi.org

Computational and Quantum Mechanical Approaches for Rational Fluorophore Design

The development of the Janelia Fluor dyes, including JF 646, has been guided by a powerful strategy of rational design, moving beyond trial-and-error synthesis. nih.govresearchgate.net A central element of this approach is the quantitative understanding and manipulation of the equilibrium between the dye's two chemical states: a colorless, cell-permeable lactone and a brightly fluorescent, polar zwitterion. nih.govresearchgate.net

Researchers established that the lactone-zwitterion equilibrium constant (KL-Z) is a key parameter that can predict the fluorogenicity of a rhodamine-based dye. nih.govresearchgate.net Dyes with a low KL-Z exist predominantly in the non-fluorescent lactone form in aqueous solution but shift to the highly fluorescent zwitterion form upon binding to a target protein, resulting in a dramatic increase in fluorescence. nih.gov This "fluorogenic" effect is highly desirable for no-wash, live-cell imaging as it minimizes background from unbound probes. janelia.org

This quantitative framework, derived from analyzing known fluorophores like SiR and the first-generation Janelia Fluor dyes, allows chemists to use computational and quantum mechanical principles to design new dyes with specific properties. nih.gov By combining different structural modifications—such as changing the atom at the base of the xanthene core (e.g., silicon for Si-rhodamines like JF 646), adding fluorine atoms to the scaffold, and altering the N-alkyl substituents (e.g., using azetidine rings)—researchers can precisely tune the KL-Z value and spectral properties. nih.govnih.gov This rational design strategy led to the creation of novel fluorophores like Janelia Fluor 526 and provides a general rubric for the future development of probes tailored for advanced bioimaging applications. nih.govresearchgate.net

Q & A

Q. How to distinguish true signal from autofluorescence in deep-tissue imaging with this compound?

- Validation Protocol :

- Acquire a control image at JF646’s excitation wavelength without dye incubation. Subtract autofluorescence using software (e.g., ImageJ’s “Subtract Background” tool).

- Use lifetime-based detection (FLIM) to differentiate JF646’s fluorescence lifetime (~3.5 ns) from endogenous fluorophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.